Cas no 2172278-29-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)

2-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a carboxylic acid functional group. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The azetidine scaffold contributes to conformational rigidity, which can enhance binding affinity and metabolic stability in peptide-based therapeutics. The carboxylic acid moiety allows for further functionalization via coupling reactions. Its structural features make it valuable for designing peptidomimetics and constrained peptides in medicinal chemistry and drug discovery applications.
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid structure
2172278-29-2 structure
商品名:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid
CAS番号:2172278-29-2
MF:C28H26N2O5
メガワット:470.516447544098
CID:6241397
PubChem ID:165801505

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid
    • 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
    • 2172278-29-2
    • EN300-1481889
    • インチ: 1S/C28H26N2O5/c1-17-10-11-19(27(33)30-14-18(15-30)12-26(31)32)13-25(17)29-28(34)35-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,13,18,24H,12,14-16H2,1H3,(H,29,34)(H,31,32)
    • InChIKey: SOYUMJZONFYASG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(C)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 470.18417193g/mol
  • どういたいしつりょう: 470.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 774
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.9Ų

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1481889-1000mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481889-2500mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481889-10000mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481889-500mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1481889-100mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1481889-1.0g
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
1g
$0.0 2023-06-06
Enamine
EN300-1481889-250mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1481889-50mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1481889-5000mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid
2172278-29-2
5000mg
$9769.0 2023-09-28

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid 関連文献

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acidに関する追加情報

Introduction to 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic Acid (CAS No. 2172278-29-2)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2172278-29-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoylazetidinone core appended with a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The presence of these functional moieties not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The benzoylazetidinone moiety is a well-known scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to mimic natural amino acid structures and interact with biological targets in a predictable manner. Specifically, azetidinones have been explored as protease inhibitors, particularly in the inhibition of matrix metalloproteinases (MMPs), which are enzymes implicated in various pathological processes such as cancer metastasis, inflammation, and tissue remodeling. The introduction of a 4-methylbenzoyl substituent further enhances the compound's potential bioactivity by modulating its electronic properties and improving its solubility characteristics.

On the other hand, the fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis, but its incorporation into this molecule suggests a broader utility beyond simple peptides. The Fmoc moiety can serve as a handle for further chemical modifications, enabling the synthesis of more complex derivatives or conjugates. This flexibility makes 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid a valuable intermediate in the synthesis of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of structural features such as rigidity and hydrogen bonding potential in drug design. The rigid benzoylazetidinone ring system and the presence of multiple hydrogen bond donors and acceptors in this compound make it an attractive candidate for further investigation. Studies have shown that such structural motifs can enhance binding affinity and selectivity towards biological targets, which are critical factors in the development of effective drugs.

The acetic acid moiety at the terminal position provides an additional site for chemical modification, allowing for the attachment of various pharmacophores or linker groups. This feature is particularly useful in the development of prodrugs or drug conjugates designed for targeted delivery systems. For instance, coupling this compound with antibodies or nanoparticles could lead to novel formulations with improved pharmacokinetic profiles.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are often difficult to target with traditional small-molecule drugs. The unique structural features of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid make it a promising candidate for this emerging field. By designing derivatives that can disrupt or stabilize specific PPIs, researchers aim to develop new therapeutic strategies for diseases such as cancer and neurodegenerative disorders.

Moreover, the compound's potential role in modulating enzyme activity has been explored through several computational studies. Molecular dynamics simulations have indicated that the benzoylazetidinone core can interact favorably with hydrophobic pockets of target enzymes, while the Fmoc group provides additional stabilization through hydrophobic interactions. These findings suggest that 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid could be a lead compound for further optimization towards specific enzyme inhibition.

Experimental validation of these hypotheses has already begun in several research laboratories. Initial screening studies have shown promising results in terms of inhibitory activity against certain proteases and kinases. These preliminary data are encouraging and warrant further investigation into the compound's mechanism of action and potential therapeutic applications.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed rearrangements have been instrumental in assembling the key functional groups present in 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid. These advances not only improve yield but also allow for greater control over regioselectivity and stereochemistry, which are crucial factors in pharmaceutical development.

In conclusion, 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-y lacetic acid (CAS No. 2172278-29) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups and promising preclinical data make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD